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molecular formula C10H12N2O4 B7976909 2-((3-Benzylureido)oxy)acetic acid

2-((3-Benzylureido)oxy)acetic acid

Cat. No. B7976909
M. Wt: 224.21 g/mol
InChI Key: JBGGVLBKABTOAU-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

To a solution of 2-(aminooxy)acetic acid (5 g, 46 mmol) and triethylamine (3.17 ml, 23 mmol) in dichloromethane (60 ml) and tetrahydrofuran (60 ml) was added benzyl isocyanate (5.43 ml, 44 mmol) and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate (400 ml) and washed with water (300 ml) and brine (200 ml). The organic layer was washed with 1N-sodium hydroxide aq. (60 ml). The aqueous layer was acidified with 1N—HCl aq. (70 ml) and extracted with ethyl acetate (300 ml). The organic layer was washed with brine (200 ml), dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and ether (50 ml) and n-hexane (150 ml) were added for precipitation to obtain the title compound (3.2 g, 33%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[NH2:1][O:2][CH2:3][C:4]([OH:6])=[O:5].C(N(CC)CC)C.[CH2:14]([N:21]=[C:22]=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>ClCCl.O1CCCC1.C(OCC)(=O)C>[CH2:14]([NH:21][C:22](=[O:23])[NH:1][O:2][CH2:3][C:4]([OH:6])=[O:5])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NOCC(=O)O
Name
Quantity
3.17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.43 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (300 ml) and brine (200 ml)
WASH
Type
WASH
Details
The organic layer was washed with 1N-sodium hydroxide aq. (60 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo and ether (50 ml) and n-hexane (150 ml)
ADDITION
Type
ADDITION
Details
were added for precipitation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NOCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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